molecular formula C12H16ClN B13202304 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B13202304
M. Wt: 209.71 g/mol
InChI Key: ZZJOWXUZADYZRX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated products or reduced functional groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2,2-dimethylpyrrolidine: Similar structure with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine: Similar structure with a fluorine atom instead of chlorine.

    3-(4-Methylphenyl)-2,2-dimethylpyrrolidine: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the specific electronic and steric effects of the chlorine atom can enhance the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

ZZJOWXUZADYZRX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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